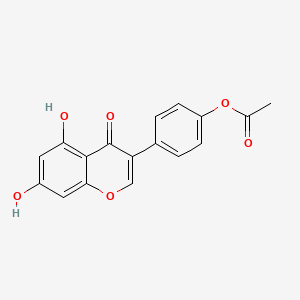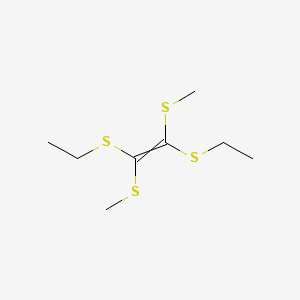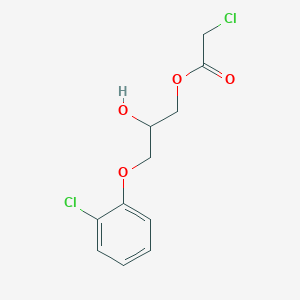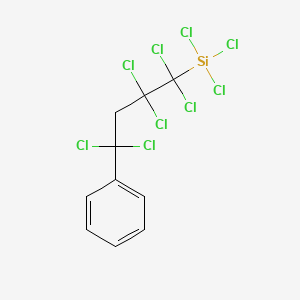
4-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-3-yl)phenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5,7-Dihydroxy-4-oxo-4H-chromen-3-yl)phenyl acetate is a complex organic compound that belongs to the class of chromones. Chromones are bicyclic compounds consisting of a benzene ring fused to a pyrone ring. This particular compound is characterized by the presence of hydroxyl groups at positions 5 and 7, and an oxo group at position 4 on the chromen ring, along with a phenyl acetate moiety at position 3.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,7-Dihydroxy-4-oxo-4H-chromen-3-yl)phenyl acetate typically involves the acylation of 5,7-dihydroxy-4-oxo-4H-chromen-3-yl phenol with acetic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete acylation.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
4-(5,7-Dihydroxy-4-oxo-4H-chromen-3-yl)phenyl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The acetate group can be substituted with other acyl groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Acyl chlorides or anhydrides in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various acylated derivatives.
Wissenschaftliche Forschungsanwendungen
4-(5,7-Dihydroxy-4-oxo-4H-chromen-3-yl)phenyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 4-(5,7-Dihydroxy-4-oxo-4H-chromen-3-yl)phenyl acetate involves its interaction with various molecular targets and pathways. The hydroxyl groups can act as antioxidants by scavenging free radicals, while the oxo group can participate in redox reactions. The phenyl acetate moiety can enhance the compound’s lipophilicity, allowing it to interact with cell membranes and modulate signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Baicalin: 5,6-Dihydroxy-4-oxo-2-phenyl-4H-1-benzopyran-7-yl-beta-D-glucopyranosiduronic acid.
Quercetin: 3,3’,4’,5,7-Pentahydroxyflavone.
Luteolin: 3’,4’,5,7-Tetrahydroxyflavone.
Uniqueness
4-(5,7-Dihydroxy-4-oxo-4H-chromen-3-yl)phenyl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and oxo groups on the chromen ring, along with the phenyl acetate moiety, allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
97980-73-9 |
|---|---|
Molekularformel |
C17H12O6 |
Molekulargewicht |
312.27 g/mol |
IUPAC-Name |
[4-(5,7-dihydroxy-4-oxochromen-3-yl)phenyl] acetate |
InChI |
InChI=1S/C17H12O6/c1-9(18)23-12-4-2-10(3-5-12)13-8-22-15-7-11(19)6-14(20)16(15)17(13)21/h2-8,19-20H,1H3 |
InChI-Schlüssel |
ISCJQBYOKKNEDI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Methoxy-4-methylbenzo[h]quinolin-2(1H)-one](/img/structure/B14350298.png)
![1-{2-[(2-Methylpropyl)sulfanyl]ethyl}-2-phenyl-1H-pyrrole](/img/structure/B14350301.png)




![[2-(Butan-2-yl)phenyl]methaneperoxol](/img/structure/B14350333.png)


![2-(Hydroxymethyl)-7-phenyl-1,4-dioxaspiro[4.5]decan-7-ol](/img/structure/B14350361.png)

![(7-Oxabicyclo[4.1.0]heptane-3,3-diyl)bis(methylene) diacetate](/img/structure/B14350379.png)

